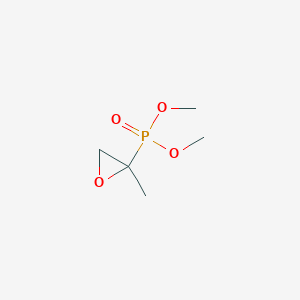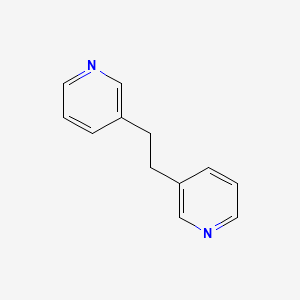
(4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a carbamate group, which is a functional group commonly found in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with 2-chloro-5-fluorosulfonylphenylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis.
Oxidation and Reduction: The nitro group can be reduced to an amine, and the carbamate group can undergo hydrolysis.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like triethylamine and solvents like THF.
Reduction: Reagents such as hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions to break down the carbamate group.
Major Products Formed
Reduction: Formation of the corresponding amine.
Hydrolysis: Formation of the corresponding alcohol and amine.
Aplicaciones Científicas De Investigación
(4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Mecanismo De Acción
The mechanism of action of (4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate involves its interaction with biological molecules. The carbamate group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-4-fluorophenyl N-(2-chloro-5-nitrophenyl)carbamate
- 4-nitrophenyl chloroformate
- N-(4-(4-nitrophenoxycarbonylamino)hexanoic acid)
Uniqueness
(4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
21975-89-3 |
|---|---|
Fórmula molecular |
C13H8ClFN2O6S |
Peso molecular |
374.73 g/mol |
Nombre IUPAC |
(4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate |
InChI |
InChI=1S/C13H8ClFN2O6S/c14-11-6-5-10(24(15,21)22)7-12(11)16-13(18)23-9-3-1-8(2-4-9)17(19)20/h1-7H,(H,16,18) |
Clave InChI |
YDUCZQXWYPMKBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NC2=C(C=CC(=C2)S(=O)(=O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


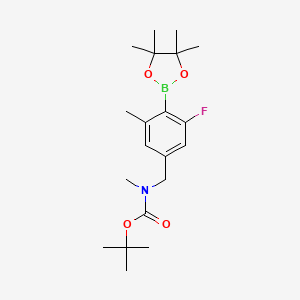
![N-[4-(Benzenesulfonamido)-2-(hydroxy-diphenyl-methyl)phenyl]benzenesulfonamide](/img/structure/B13997085.png)
![1-[(4-Nitrophenyl)sulfanylmethyl]piperidine](/img/structure/B13997099.png)



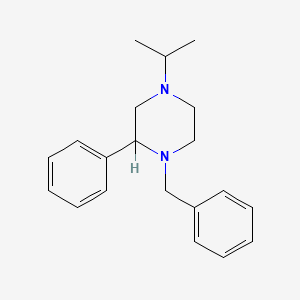
![tert-butyl N-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13997132.png)
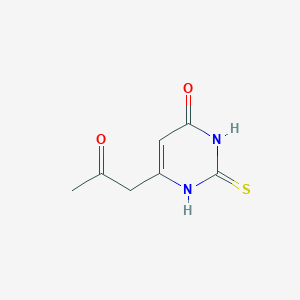
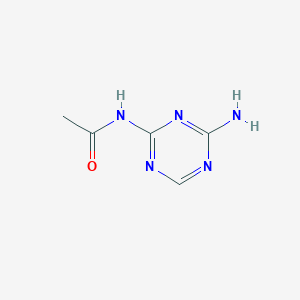
![N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B13997136.png)
